molecular formula C10H11NO2S B3187295 7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one CAS No. 145903-32-8

7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one

Cat. No. B3187295
Key on ui cas rn: 145903-32-8
M. Wt: 209.27 g/mol
InChI Key: GYYTWZZEOQZZDK-UHFFFAOYSA-N
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Patent
US05416066

Procedure details

Aluminum lithium hydride (2.739) and the abovementioned 7-methoxy-5-oxo-2,3,4,5-tetrahydro-1,4-benzothiazepine (5.0 g) were added to THF (150 ml) under ice cooling and heated at reflux for 3 hours. After adding an excess amount of sodium sulfate.10 hydrates, a celite filtration was made. The resulting filtrate was concentrated to give 7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine (4.4 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Li+].[Al+3].[H-].[H-].[H-].[CH3:7][O:8][C:9]1[CH:10]=[CH:11][C:12]2[S:18][CH2:17][CH2:16][NH:15][C:14](=O)[C:13]=2[CH:20]=1.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH3:7][O:8][C:9]1[CH:10]=[CH:11][C:12]2[S:18][CH2:17][CH2:16][NH:15][CH2:14][C:13]=2[CH:20]=1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Li+].[Al+3].[H-].[H-].[H-]
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=CC2=C(C(NCCS2)=O)C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
10 hydrates, a celite filtration
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(CNCCS2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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